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Compound of Interest

3-(4-Chloro-2-
Compound Name:
nitrophenoxy)pyridine

Cat. No.: B10906879

Get Quote
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Technical Profile: 3-(4-Chloro-2-
nitrophenoxy)pyridine
Chemical Identity & Physicochemical Profile

This compound represents a diaryl ether class where a pyridine ring is linked to a substituted

benzene ring via an ether oxygen. The presence of the nitro group ortho to the ether linkage
and a chlorine atom para to the linkage makes it a highly functionalizable scaffold.
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Property Specification

Systematic Name 3-(4-Chloro-2-nitrophenoxy)pyridine
Molecular Formula C11H7CIN203

Molecular Weight 250.64 g/mol

Physical State Yellow to orange crystalline solid
Predicted LogP 2.6 — 2.9 (Lipophilic)

o ~3.5 (Basicity reduced by electron-withdrawing
pKa (Pyridine N)
phenoxy group)

Soluble in DCM, DMSO, Ethyl Acetate; Insoluble

Solubility )
in Water
Pyridine (Basic, H-bond acceptor), Nitro
Key Functional Groups (Electrophilic, Reducible), Aryl Chloride (Handle

for coupling)

Synthetic Pathway: Nucleophilic Aromatic
Substitution (SnAr)

The most robust synthesis involves the coupling of 3-hydroxypyridine with 2,5-
dichloronitrobenzene (also known as 1,4-dichloro-2-nitrobenzene). This reaction relies on the
activation of the chlorine atom ortho to the nitro group.

Mechanism & Regioselectivity

The nitro group at position 2 of the benzene ring exerts a strong electron-withdrawing effect (I,
—M), significantly lowering the energy of the transition state (Meisenheimer complex) for
nucleophilic attack at C1. The chlorine at C4 is meta to the nitro group and is therefore not
activated for SnAr, ensuring high regioselectivity.

Experimental Protocol

o Activation: Charge a reaction vessel with 3-hydroxypyridine (1.0 eq) and anhydrous DMF
(Dimethylformamide).
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o Deprotonation: Add Potassium Carbonate (K2COs) (1.5 eq). Stir at room temperature for 30
minutes to generate the potassium 3-pyridyloxide salt. Note: Cs2COs can be used to
accelerate the reaction due to the "cesium effect" (higher solubility).

e Coupling: Add 2,5-dichloronitrobenzene (1.1 eq).

» Reaction: Heat the mixture to 90-100°C for 4—6 hours. Monitor progress via TLC (Ethyl
Acetate/Hexane 1:1) or HPLC.[1] The starting phenol will disappear, and a less polar yellow

product will form.
o Workup: Cool to RT. Pour into ice-water (precipitation of product). Filter the solid.

 Purification: Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH
gradient) to remove traces of unreacted nitrobenzene.

Synthesis Visualization
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Caption: SnAr pathway showing regioselective attack at the activated C1 position ortho to the
nitro group.

Reactivity & Functionalization

This molecule serves as a "switchable" scaffold. The nitro group is the primary handle for
downstream modification, typically reduced to an aniline for amide coupling (common in
herbicide synthesis).

A. Nitro Reduction (Chemoselective)

The reduction must be controlled to avoid hydrodechlorination (loss of the Cl atom).
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e Method A (Iron/Acid): Fe powder in ACOH/EtOH. Mild, preserves the aryl chloride.

o Method B (Catalytic Hydrogenation): Hz (1 atm), Pt/C (sulfided) or Raney Nickel. Avoid Pd/C
unless poisoned, as it may strip the chlorine.

B. Pyridine Functionalization

o N-Oxidation: Treatment with m-CPBA vyields the N-oxide, altering the electronic properties of
the pyridine ring for further functionalization (e.g., C2-chlorination via POCIs).

e Salt Formation: Reacts with strong acids (HCI, H2SOa4) to form crystalline salts, useful for
purification or formulation.

Reactivity Map

3-(4-Chloro-2-nitrophenoxy)pyridine
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Caption: Divergent synthesis pathways from the core scaffold. The aniline derivative is the
gateway to bioactive amides.

Applications in Drug & Agrochemical Development
Agrochemicals (Herbicides)
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The 3-pyridyloxy-phenyl motif is a bioisostere of the diphenyl ether class (e.g., Aclonifen,
Bifenox).

» Mode of Action: These derivatives often inhibit Phytoene Desaturase (PDS) or
Protoporphyrinogen Oxidase (PPO), leading to bleaching in target weeds.

 Structure-Activity Relationship (SAR): The 4-chloro group enhances lipophilicity and
metabolic stability. The amine (post-reduction) is often derivatized into an amide (e.g.,
diflufenican analogs) to bind to the target enzyme pocket.

Pharmaceuticals

» Kinase Inhibition: The pyridine nitrogen can form hydrogen bonds in the ATP-binding pocket
of kinases. The ether linkage provides flexibility, allowing the benzene ring to access
hydrophobic back-pockets.

o Metabolic Stability: The electron-deficient pyridine ring is resistant to oxidative metabolism
compared to a phenyl ring, prolonging half-life.

Safety & Handling Protocols

Hazard Class Description Handling Protocol

Potentially toxic if swallowed or  Use full PPE (Gloves,

Acute Toxicity inhaled (typical of Goggles, Lab Coat). Work in a
nitroaromatics). fume hood.
Irritant to skin and mucous Wash immediately with soap

Skin Irritation
membranes. and water upon contact.

_ Do not heat neat above 150°C.
N Nitro compounds can be ) )
Thermal Stability ] Avoid strong reducing agents
energetic. ) _
in uncontrolled environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-Chloro-3-nitro-2-pyridone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals
[thermofisher.com]

e To cite this document: BenchChem. [3-(4-Chloro-2-nitrophenoxy)pyridine chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10906879/docs#3-4-chloro-2-nitrophenoxy-pyridine-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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